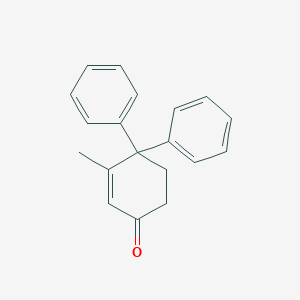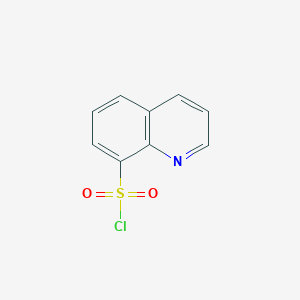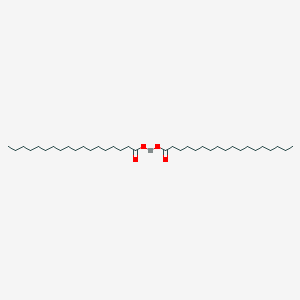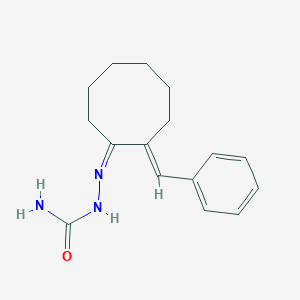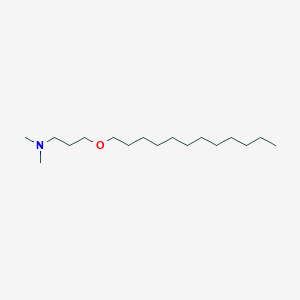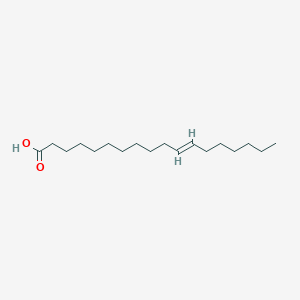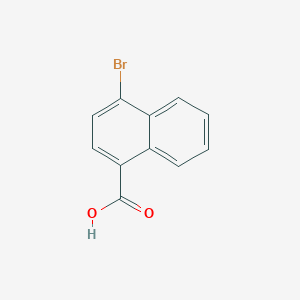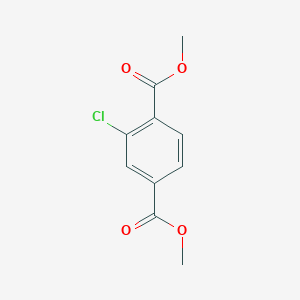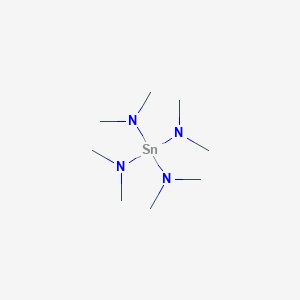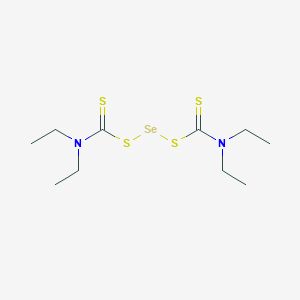
Selenium diethyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenium diethyldithiocarbamate (SeDDC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SeDDC is a chelating agent that binds to heavy metals and has been studied extensively for its antioxidant and anticancer properties.
作用機序
Selenium diethyldithiocarbamate acts as a chelating agent by binding to heavy metals such as copper and zinc. Selenium diethyldithiocarbamate can also bind to other proteins and enzymes, which can affect their function. Selenium diethyldithiocarbamate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate can also inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF).
生化学的および生理学的効果
Selenium diethyldithiocarbamate has been shown to have antioxidant properties and can protect cells from oxidative damage. Selenium diethyldithiocarbamate can also induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate can inhibit angiogenesis by decreasing the expression of VEGF. Selenium diethyldithiocarbamate has been shown to decrease blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
Selenium diethyldithiocarbamate is a relatively stable compound that can be easily synthesized and purified. Selenium diethyldithiocarbamate is soluble in polar solvents such as water and ethanol, which makes it easy to administer in lab experiments. However, Selenium diethyldithiocarbamate can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Selenium diethyldithiocarbamate. One area of research is the development of Selenium diethyldithiocarbamate analogs that have improved pharmacokinetic properties. Another area of research is the investigation of Selenium diethyldithiocarbamate in combination with other drugs for the treatment of cancer and other diseases. The potential use of Selenium diethyldithiocarbamate as a diagnostic tool for heavy metal poisoning is another area of research. Finally, the investigation of Selenium diethyldithiocarbamate in neurodegenerative disorders such as Alzheimer's disease is an area of research that warrants further investigation.
Conclusion:
Selenium diethyldithiocarbamate is a promising compound that has potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Selenium diethyldithiocarbamate acts as a chelating agent and has been shown to have antioxidant and anticancer properties. Selenium diethyldithiocarbamate has advantages and limitations for lab experiments, and there are several future directions for research on Selenium diethyldithiocarbamate. Overall, Selenium diethyldithiocarbamate is a compound that warrants further investigation for its potential therapeutic applications.
合成法
Selenium diethyldithiocarbamate can be synthesized through the reaction of sodium diethyldithiocarbamate with selenium dioxide. The reaction yields a yellow-orange solid that is soluble in polar solvents such as water and ethanol. The purity of Selenium diethyldithiocarbamate can be confirmed through various analytical techniques such as infrared spectroscopy and nuclear magnetic resonance.
科学的研究の応用
Selenium diethyldithiocarbamate has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Selenium diethyldithiocarbamate has been shown to have antioxidant properties and can protect cells from oxidative damage. In cancer research, Selenium diethyldithiocarbamate has been studied for its ability to induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate has also been studied for its potential to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors.
特性
CAS番号 |
136-92-5 |
|---|---|
製品名 |
Selenium diethyldithiocarbamate |
分子式 |
C10H20N2S4Se |
分子量 |
375.5 g/mol |
IUPAC名 |
diethylcarbamothioylsulfanylselanyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4Se/c1-5-11(6-2)9(13)15-17-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |
InChIキー |
RLULIUSIDLLCSW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)S[Se]SC(=S)N(CC)CC |
正規SMILES |
CCN(CC)C(=S)S[Se]SC(=S)N(CC)CC |
その他のCAS番号 |
136-92-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
